4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry . The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol typically involves the formation of the thiazole and triazole rings through cyclization reactions. One common method includes the reaction of appropriate thiosemicarbazides with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring . The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as acetic acid or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, disrupt cell membrane integrity, and interfere with DNA replication and protein synthesis . These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities and chemical properties.
Triazole Derivatives: Compounds such as 1,2,4-triazole derivatives are known for their antifungal and anticancer properties.
Uniqueness
4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is unique due to the combination of both thiazole and triazole rings in its structure, which enhances its chemical reactivity and biological activity . This dual-ring system allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8N4S2 |
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Molecular Weight |
212.3 g/mol |
IUPAC Name |
4-ethyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H8N4S2/c1-2-11-6(9-10-7(11)12)5-3-13-4-8-5/h3-4H,2H2,1H3,(H,10,12) |
InChI Key |
SBGDNSMGOQEHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC=N2 |
Origin of Product |
United States |
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